molecular formula C14H18ClNO2 B2572997 trans-4-(3-Phenylallyl)-L-proline hydrochloride CAS No. 1049740-87-5

trans-4-(3-Phenylallyl)-L-proline hydrochloride

Cat. No. B2572997
CAS RN: 1049740-87-5
M. Wt: 267.75
InChI Key: VAIIQLYSNJXVRK-FOIDVHSUSA-N
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Description

Trans-4-(3-Phenylallyl)-L-proline hydrochloride, also known as PAP, is a chemical compound that has attracted much attention in scientific research due to its unique properties and potential applications in various fields of research and industry. It belongs to the category of cyclic amino acids .


Molecular Structure Analysis

The molecular formula of trans-4-(3-Phenylallyl)-L-proline hydrochloride is C14H18ClNO2 . Its IUPAC name is 4-(3-phenylprop-2-enyl)pyrrolidine-2-carboxylic acid;hydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

While specific chemical reactions involving trans-4-(3-Phenylallyl)-L-proline hydrochloride are not detailed in the available resources, organoboron compounds like it are known to be involved in a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

properties

IUPAC Name

(2S,4R)-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11;/h1-7,12-13,15H,8-10H2,(H,16,17);1H/b7-4+;/t12-,13+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIIQLYSNJXVRK-FOIDVHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(3-Phenylallyl)-L-proline hydrochloride

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